molecular formula C13H16N2OS B2968993 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole CAS No. 2175979-43-6

3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole

Cat. No.: B2968993
CAS No.: 2175979-43-6
M. Wt: 248.34
InChI Key: OCBPVKJDIXDTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a 1-methylpiperidin-4-yloxy group. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-15-8-6-10(7-9-15)16-13-11-4-2-3-5-12(11)17-14-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBPVKJDIXDTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole typically involves the reaction of 1-methylpiperidine with 1,2-benzothiazole-3-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles such as amines or alkyl halides; reactions may require the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Bioactivity
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole Benzothiazole 1-Methylpiperidin-4-yloxy C₁₃H₁₅N₂OS 263.34 Hypothesized neuroprotective/antidiabetic activity (inferred from analogs)
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Benzothiazole 1,1-dioxide Azepan-1-yl (7-membered amine ring) C₁₃H₁₆N₂O₂S 276.35 Strong antioxidant (FTC/TBA assays), favorable ADMET profile
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole Benzothiazole Piperazine-linked thiadiazole-methoxymethyl C₁₅H₁₇N₅OS₂ 347.5 Undisclosed (structural focus in synthesis studies)

Key Observations:

Ring Size and Flexibility: The 1-methylpiperidin-4-yloxy group in the target compound introduces a 6-membered nitrogen-containing ring, which may enhance blood-brain barrier permeability compared to the 7-membered azepane ring in 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide . Smaller rings often improve metabolic stability.

Electron-Withdrawing/Donating Effects :

  • The sulfone group (1,1-dioxide) in the azepane analog increases electrophilicity, enhancing antioxidant activity via radical scavenging .
  • The methoxymethyl group in the thiadiazole derivative may modulate solubility but lacks direct evidence of bioactivity .

Pharmacological and ADMET Comparisons

Table 2: Bioactivity and ADMET Profiles

Compound Antioxidant Activity (IC₅₀) Antidiabetic Activity (α-glucosidase inhibition) ADMET Predictions
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole Not reported Not reported Likely moderate CNS penetration
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide High (FTC/TBA assays) Moderate (secondary to caryophyllene oxide) Low hepatotoxicity, high solubility
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole Not tested Not tested Predicted high metabolic clearance

Critical Insights:

  • Antioxidant Potential: The azepane analog’s sulfone group and extended ring system contribute to superior antioxidant activity compared to the target compound, which lacks electron-withdrawing substituents .
  • Drug-Likeness : The target compound’s methylpiperidine group may improve lipophilicity and CNS targeting, whereas the azepane derivative’s sulfone group enhances solubility and reduces toxicity risks .
  • Synthetic Feasibility : The thiadiazole-piperazine derivative’s complex structure (C₁₅H₁₇N₅OS₂) suggests higher synthetic complexity and cost compared to the simpler piperidine/azepane analogs .

Biological Activity

3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse sources, including recent studies that elucidate its mechanisms and efficacy.

Chemical Structure

The compound features a benzothiazole core linked to a 1-methylpiperidine moiety through an ether bond. This unique structure is pivotal in determining its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a series of heteroarylated benzothiazoles were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL against E. coli, while antifungal activity was also observed with MIC values between 0.06 and 0.47 mg/mL against C. albicans .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenMIC (mg/mL)MBC (mg/mL)
2jE. coli0.230.47
2dC. albicans0.060.11
AmpicillinS.aureus0.100.15
StreptomycinB.cereus0.150.30

The mechanisms of action for these compounds appear to involve the inhibition of key enzymes such as MurB and lanosterol demethylase, which are crucial for bacterial cell wall synthesis and fungal ergosterol biosynthesis, respectively .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively, particularly their role as inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis and evaluation of benzothiazole derivatives as inhibitors of ATR kinase, showing promising cytotoxic effects against cancer cell lines .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT1165.7
Compound BHeLa8.3
Compound CMCF74.5

These findings indicate that modifications to the benzothiazole structure can enhance its potency against specific cancer types, emphasizing the importance of structure-activity relationships in drug design.

Case Studies

Case Study: Antimicrobial Efficacy
In a recent study, researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial activity against various pathogens. The compound with the highest efficacy exhibited an MIC value significantly lower than traditional antibiotics like ampicillin, suggesting its potential as a new antimicrobial agent .

Case Study: Anticancer Properties
Another investigation focused on the anticancer properties of benzothiazole derivatives where several compounds were tested against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing treatments, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-1,2-benzothiazole and 1-methylpiperidin-4-ol. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Base : Use of K₂CO₃ or NaH to deprotonate the hydroxyl group of 1-methylpiperidin-4-ol .
  • Temperature : Reactions at 80–100°C for 24–48 hours yield ~70–85% efficiency.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time .
    • Analytical Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reversed-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How is the structural identity of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole confirmed?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 7.2–8.1 ppm, benzothiazole ring).
  • Methylpiperidinyl protons (δ 2.1–3.5 ppm, including N-methyl at δ 2.3 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 263.1 (calculated for C₁₃H₁₆N₂OS) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What preliminary pharmacological activities are associated with this compound?

  • Antioxidant Potential : Structural analogs (e.g., 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide) exhibit radical scavenging activity in DPPH assays (IC₅₀ ~25 µM) .
  • Antimicrobial Screening : Test against Candida albicans (MIC ≤50 µg/mL) using broth microdilution. Correlate activity with electron-withdrawing substituents on the benzothiazole ring .

Advanced Research Questions

Q. How does the stereochemistry of the methylpiperidinyl moiety influence target binding?

  • Conformational Analysis :

  • Perform DFT calculations (B3LYP/6-31G**) to identify low-energy conformers.
  • Molecular docking (AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) reveals axial vs. equatorial preferences for the methyl group .
    • Experimental Validation :
  • Synthesize stereoisomers via chiral resolution (Chiralpak AD-H column, hexane:isopropanol 90:10).
  • Compare IC₅₀ values in enzyme inhibition assays to determine stereospecific activity .

Q. What strategies resolve contradictory bioactivity data across different studies?

  • Case Example : Discrepancies in antifungal activity may arise from:

  • Impurity Profiles : Analyze by-products (e.g., 3-chloro-1,2-benzothiazole residuals) via LC-MS.
  • Assay Conditions : Standardize MIC testing using CLSI guidelines (pH 7.0, RPMI-1640 media) .
    • Statistical Approaches : Apply multivariate analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity outliers .

Q. How can metabolic stability be optimized for in vivo studies?

  • ADMET Profiling :

  • Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH). Measure half-life (t₁/₂) via LC-MS/MS.
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC₅₀ >10 µM acceptable) .
    • Derivatization : Introduce fluorine at the benzothiazole 6-position to block oxidative metabolism. Confirm stability via ¹⁹F NMR tracking .

Q. What in vivo models are suitable for evaluating neuroprotective potential?

  • Experimental Design :

  • Ischemic Stroke : Dose rats (10 mg/kg, i.p.) post-MCAO. Assess infarct volume (TTC staining) and neurological scores at 24h .
  • Neuroinflammation : Measure TNF-α/IL-6 levels in LPS-induced microglial activation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.